molecular formula C10H13NO2 B13885489 3-(3-Aminophenyl)-2-methylpropanoic acid

3-(3-Aminophenyl)-2-methylpropanoic acid

Cat. No.: B13885489
M. Wt: 179.22 g/mol
InChI Key: PSHHGHLPWFEVLB-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid, featuring an amino group attached to a phenyl ring, which is further connected to a methyl-substituted propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with methyl acrylate in the presence of a base to form 3-(3-nitrophenyl)-2-methylpropanoic acid. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives from nitro intermediates.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(3-Aminophenyl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-2-methylpropanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further affecting molecular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminophenyl)propionic acid
  • 3-Aminophenylboronic acid
  • 3-(3,4-Dichlorophenyl)propionic acid

Uniqueness

3-(3-Aminophenyl)-2-methylpropanoic acid is unique due to the presence of both an amino group and a methyl-substituted propanoic acid chain. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. The methyl group adds steric hindrance, which can influence the compound’s interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(3-aminophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5,11H2,1H3,(H,12,13)

InChI Key

PSHHGHLPWFEVLB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)N)C(=O)O

Origin of Product

United States

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